molecular formula C9H3N3O B12864439 Benzo[d]oxazole-2,6-dicarbonitrile

Benzo[d]oxazole-2,6-dicarbonitrile

Cat. No.: B12864439
M. Wt: 169.14 g/mol
InChI Key: NVWYRLMCNAEODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]oxazole-2,6-dicarbonitrile is a heterocyclic compound that features a benzene ring fused to an oxazole ring with two cyano groups at the 2 and 6 positions. This compound is part of the larger family of benzoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]oxazole-2,6-dicarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with malononitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazole-2,6-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzene or oxazole rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzo[d]oxazole-2,6-dicarbonitrile involves its interaction with various molecular targets and pathways. For instance, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) while decreasing the expression of nuclear factor-κB (NF-κB). These interactions can lead to reduced neurotoxicity and apoptosis in cell models .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two cyano groups, which can significantly influence its chemical reactivity and biological activity. These functional groups make it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H3N3O

Molecular Weight

169.14 g/mol

IUPAC Name

1,3-benzoxazole-2,6-dicarbonitrile

InChI

InChI=1S/C9H3N3O/c10-4-6-1-2-7-8(3-6)13-9(5-11)12-7/h1-3H

InChI Key

NVWYRLMCNAEODN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)OC(=N2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.